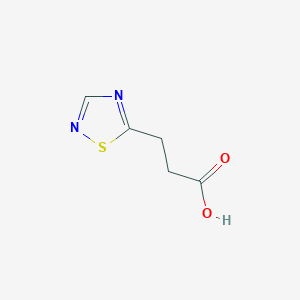

3-(1,2,4-Thiadiazol-5-yl)propanoic acid

Description

3-(1,2,4-Thiadiazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-thiadiazole ring linked to a propanoic acid moiety. The thiadiazole core, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

3-(1,2,4-thiadiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9) |

InChI Key |

IECNGUNBSMVSLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acid Derivatives

This method adapts the one-pot synthesis approach for 1,3,4-thiadiazoles to target the 1,2,4-isomer.

Procedure :

- React thiosemicarbazide with β-ketopropanoic acid (or its ester) in the presence of polyphosphate ester (PPE) at 80–85°C.

- PPE facilitates cyclodehydration, forming the thiadiazole ring while retaining the propanoic acid chain.

| Parameter | Value | Source |

|---|---|---|

| Temperature | 85°C | |

| Catalyst | PPE | |

| Reaction Time | 6–8 hours | |

| Yield (Analogous) | 70–85% |

- Requires precise control of regiochemistry to favor 1,2,4-thiadiazole formation over 1,3,4 isomers.

Alkylation of Preformed Thiadiazole Intermediates

This route involves functionalizing a preassembled 1,2,4-thiadiazole core.

Step 1: Synthesis of 5-Chloro-1,2,4-thiadiazole

Step 2: Introduction of Propanoic Acid Side Chain

5-Chloro-1,2,4-thiadiazole + NaOOC-CH₂-CH₂-Br → 3-(1,2,4-Thiadiazol-5-yl)propanoic acid + NaCl

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 60°C | |

| Yield (Analogous) | 65–75% |

Oxidative Cyclization of Thioamides

Adapted from Guha’s method, this approach uses carbon disulfide (CS₂) and potassium hydroxide (KOH) for cyclization.

- Prepare 3-thiocarbamoylpropanoic acid by reacting propanoic acid with thionyl chloride (SOCl₂), followed by treatment with ammonium thiocyanate (NH₄SCN).

- Cyclize the thioamide intermediate with CS₂ and KOH at 140°C.

Reaction Mechanism :

$$

\text{NH}2\text{C(=S)NH-CH}2\text{CH}2\text{COOH} \xrightarrow{\text{CS}2, \text{KOH}} \text{Thiadiazole Formation}

$$

- Temperature must exceed 130°C to ensure complete cyclization.

- Yields for analogous 1,3,4-thiadiazoles range from 60–77%.

Post-Functionalization of Thiadiazole Derivatives

Modify existing thiadiazole compounds to introduce the propanoic acid moiety.

Example :

- Hydrolyze the nitrile group in 5-cyano-1,2,4-thiadiazole to carboxylic acid using concentrated HCl.

- Subsequent reduction and oxidation steps extend the chain to propanoic acid.

- Multi-step synthesis reduces overall efficiency.

- Requires protection/deprotection strategies to preserve ring integrity.

Comparative Analysis of Methods

| Method | Yield Range | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 70–85% | Moderate | Moderate | High |

| Alkylation | 65–75% | High | High | Moderate |

| Oxidative Cyclization | 60–77% | Low | Low | Low |

| Post-Functionalization | 40–55% | Very High | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Thiadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-(1,2,4-Thiadiazol-5-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Thiadiazol-5-yl)propanoic acid varies depending on its application:

As a GPR40 agonist: The compound binds to the free fatty acid receptor 1, activating a signaling cascade that enhances insulin secretion in response to elevated glucose levels.

Antimicrobial and Anticancer Activities: The compound interacts with cellular targets, disrupting essential biological processes in pathogens and cancer cells, leading to their death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Heterocyclic Core Modifications

a. 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole

- 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS: 500025-30-9, MW: 224.24 g/mol): Replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole) reduces molecular weight and alters electronic properties. The thiophene substituent introduces π-conjugation, which may enhance UV absorption properties compared to simpler aryl groups .

b. 1,2,4-Thiadiazole vs. 1,2,4-Triazole

- 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid (CAS: 933690-20-1, MW: 220.02 g/mol): The triazole ring lacks sulfur but includes an additional nitrogen atom, increasing hydrogen-bonding capacity. Bromination at the 3-position may lower the pKa of the propanoic acid group due to electron-withdrawing effects.

Substituent Variations on the Thiadiazole Ring

a. Piperazine Derivatives

- 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine and analogs ():

Piperazine substituents enhance water solubility due to their basic amine groups. The 4-methoxyphenyl group donates electrons via resonance, stabilizing the thiadiazole ring. In contrast, a 3-nitrophenyl group (electron-withdrawing) could increase electrophilicity at the thiadiazole core, favoring reactions with nucleophiles .

b. Aromatic and Heteroaromatic Substituents

- Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (CAS: 1445988-32-8):

The carbamate group introduces a labile ester linkage, making this compound prone to hydrolysis under acidic or basic conditions. The 3-methoxy group on the thiadiazole may sterically protect the carbamate from enzymatic degradation, a feature relevant to prodrug design .

Propanoic Acid Modifications

- 3-{(tert-butoxy)carbonylamino}propanoic acid (): The tert-butoxy carbonyl (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes. The phenylethyl side chain increases hydrophobicity, which could improve blood-brain barrier penetration compared to unmodified propanoic acid derivatives .

Data Table: Structural and Physical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(1,2,4-Thiadiazol-5-yl)propanoic acid | N/A | C₅H₆N₂O₂S | 158.18 (calculated) | Thiadiazole core, propanoic acid |

| 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | 500025-30-9 | C₉H₈N₂O₃S | 224.24 | Oxadiazole core, thiophene substituent |

| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | 933690-20-1 | C₅H₆BrN₃O₂ | 220.02 | Triazole core, bromine substituent |

| 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine | N/A | C₁₂H₁₄N₄OS | 282.33 | Piperazine, 4-methoxyphenyl |

Research Implications and Gaps

- Electronic Effects : Thiadiazole’s sulfur atom contributes to aromaticity and polarizability, influencing binding affinity in enzyme inhibition. Oxadiazole and triazole analogs may exhibit divergent pharmacokinetic profiles due to altered electronic environments .

- Synthetic Utility: Boc-protected propanoic acids () highlight strategies for amine protection, critical in peptide synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-(1,2,4-Thiadiazol-5-yl)propanoic acid and its derivatives?

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Condensation of arylthiazole intermediates with propanoic acid precursors under reflux conditions (e.g., ethanol, 2–8 hours, 70–88% yield) .

- Step 2 : Cyclization with sulfur-containing reagents (e.g., NaBHCN in methanol) to form the thiadiazole ring .

- Step 3 : Acidic hydrolysis (e.g., concentrated HCl, reflux) to yield the free carboxylic acid moiety .

Key reagents include chlorinated intermediates, thiourea derivatives, and catalysts like acetic acid or sodium acetate. Optimized protocols prioritize yield (>80%) and purity (>95%) through recrystallization .

Q. How can researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : H and C NMR to confirm proton environments (e.g., thiadiazole protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- IR : Peaks at 1700–1720 cm (C=O stretch) and 2500–3300 cm (broad O-H stretch) .

- Elemental Analysis : Validate molecular formula (e.g., CHNOS) with <0.4% deviation .

Q. What spectroscopic techniques are critical for confirming structural integrity?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives, such as coupling between thiadiazole and propanoic acid groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 214.0382 for CHNOS) .

- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, particularly for Z/E isomers in substituted analogs .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of thiadiazole-propanoic acid derivatives?

- Substitution Patterns :

- Electron-withdrawing groups (e.g., -NO, -Br at the 3-position of thiadiazole) enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

- Aryl extensions (e.g., phenyl or p-tolyl groups) improve binding to bacterial enzyme active sites (docking scores: −9.2 to −10.5 kcal/mol) .

- Propanoic Acid Chain : Shortening to acetic acid reduces solubility, while elongation to butanoic acid decreases target affinity .

Q. What mechanisms underpin the antimicrobial activity of thiadiazole-propanoic acid derivatives?

- Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) by forming hydrogen bonds with Asp27 and Val31 residues (IC: 1.5–3.2 µM) .

- Membrane Disruption : Cationic analogs disrupt Gram-negative bacterial membranes (e.g., E. coli), evidenced by SYTOX Green uptake assays .

- Synergistic Effects : Combine with β-lactams to overcome methicillin resistance (FICI: 0.25–0.5) .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

- Case Study : Unexpected H NMR splitting in a brominated derivative may indicate tautomerism or impurity. Solutions:

- Bioactivity Discrepancies : Use orthogonal assays (e.g., microbroth dilution vs. agar diffusion) to validate MIC values .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thiadiazole-Propanoic Acid Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | NaBHCN, MeOH, 0°C–RT | 85–90 | >95 | |

| Hydrolysis | Conc. HCl, reflux, 8 h | 70–75 | >90 | |

| Purification | Ethanol/water recrystallization | – | >98 |

Table 2 : SAR of Substituted Derivatives

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Target Binding (ΔG, kcal/mol) |

|---|---|---|

| -H (Parent) | 16–32 | −7.8 |

| -Br | 2–4 | −10.1 |

| -NO | 4–8 | −9.5 |

| -CH | 8–16 | −8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.